molecular formula C7H14O2 B3125778 2-(2-Hydroxyethyl)cyclopentan-1-ol CAS No. 32943-15-0

2-(2-Hydroxyethyl)cyclopentan-1-ol

Cat. No.: B3125778
CAS No.: 32943-15-0
M. Wt: 130.18 g/mol
InChI Key: GXCPYUDYGSGMCJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)cyclopentan-1-ol is a chemical compound that belongs to the class of cyclopentanols. It has gained significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)cyclopentan-1-ol can be achieved through various methods. One common approach involves the reaction of cyclopentanone with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into cyclopentanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopentanone and cyclopentanoic acid.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentanols depending on the reagent used.

Scientific Research Applications

2-(2-Hydroxyethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The hydroxyl group allows for hydrogen bonding, which can enhance its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with similar chemical properties but lacking the hydroxyethyl group.

    2-Hydroxycyclopentanone: Contains a hydroxyl group and a ketone group, offering different reactivity.

    Cyclopentane-1,2-diol: Features two hydroxyl groups, providing additional sites for chemical modification

Uniqueness

2-(2-Hydroxyethyl)cyclopentan-1-ol is unique due to its specific structure, which combines the cyclopentanol ring with a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2-hydroxyethyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-4-6-2-1-3-7(6)9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCPYUDYGSGMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554802
Record name 2-(2-Hydroxyethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32943-15-0
Record name 2-(2-Hydroxyethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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